2-(Benzyloxy)-4-ethynyl-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-4-ethynyl-1-nitrobenzene is an organic compound characterized by the presence of a benzene ring substituted with a benzyloxy group, an ethynyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-ethynyl-1-nitrobenzene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored for its mild and functional group-tolerant reaction conditions . The reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for yield, purity, and cost-effectiveness, utilizing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-ethynyl-1-nitrobenzene undergoes various chemical reactions, including:
Reduction: The ethynyl group can be hydrogenated to form an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as bromine (Br₂) and aluminum chloride (AlCl₃) are used for halogenation and Friedel-Crafts acylation reactions.
Major Products Formed
Reduction of Nitro Group: Formation of 2-(Benzyloxy)-4-ethynyl-1-aminobenzene.
Hydrogenation of Ethynyl Group: Formation of 2-(Benzyloxy)-4-ethyl-1-nitrobenzene.
Substitution Reactions: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Benzyloxy)-4-ethynyl-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of fluorescent probes for detecting specific biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug synthesis.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-ethynyl-1-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethynyl group can undergo addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: Used as a reagent for the synthesis of benzyl ethers and esters.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Used in the synthesis of Schiff base ligands.
2-(Benzyloxy)ethanol: Used as a solvent and intermediate in organic synthesis.
Uniqueness
2-(Benzyloxy)-4-ethynyl-1-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both an ethynyl and a nitro group on the benzene ring allows for diverse chemical transformations and interactions, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C15H11NO3 |
---|---|
Molecular Weight |
253.25 g/mol |
IUPAC Name |
4-ethynyl-1-nitro-2-phenylmethoxybenzene |
InChI |
InChI=1S/C15H11NO3/c1-2-12-8-9-14(16(17)18)15(10-12)19-11-13-6-4-3-5-7-13/h1,3-10H,11H2 |
InChI Key |
HRBJHCLMSWEXBZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.